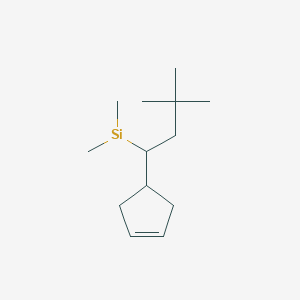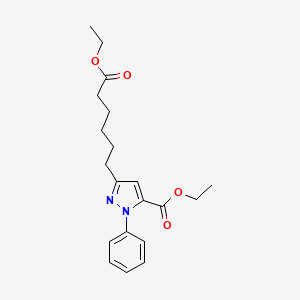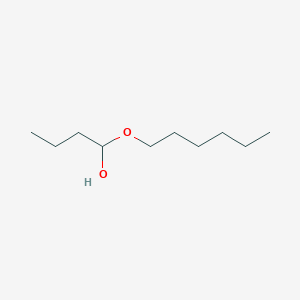
1-(Hexyloxy)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hexyloxy)butan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a butanol backbone with a hexyloxy group attached to it
Méthodes De Préparation
The synthesis of 1-(Hexyloxy)butan-1-ol can be achieved through several routes. One common method involves the reaction of butan-1-ol with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, resulting in the substitution of the hydroxyl group with the hexyloxy group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Hexyloxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Esterification: Reaction with carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid can form esters.
Applications De Recherche Scientifique
1-(Hexyloxy)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes and their interactions due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism by which 1-(Hexyloxy)butan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-bound proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Hexyloxy)butan-1-ol can be compared to other similar compounds such as:
Butan-1-ol: A primary alcohol with a shorter carbon chain, lacking the hexyloxy group.
Hexanol: A primary alcohol with a longer carbon chain but without the butanol backbone.
Octan-1-ol: Another primary alcohol with a longer carbon chain, used for comparison in terms of boiling points and hydrophobic interactions.
The uniqueness of this compound lies in its specific combination of a butanol backbone with a hexyloxy group, providing distinct chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
144548-10-7 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-hexoxybutan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-7-9-12-10(11)8-4-2/h10-11H,3-9H2,1-2H3 |
Clé InChI |
VGJFPMONCRMUAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


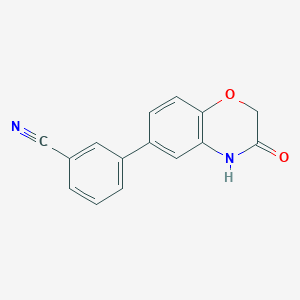
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
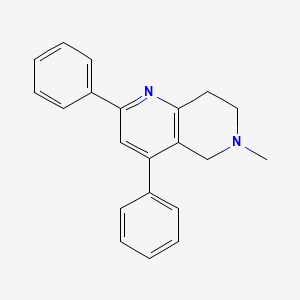
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)


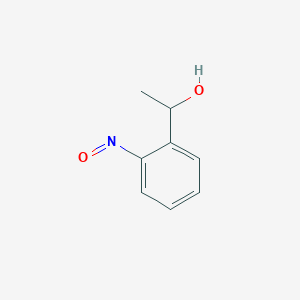

![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)

